molecular formula C18H17N5O5S B10943721 methyl 4-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10943721
M. Wt: 415.4 g/mol
InChI Key: NPYARNDLVAKUQU-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-METHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety and the benzoic acid derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-METHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiazole and pyrazole rings may also interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-METHYL-2-({2-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its combination of a thiazole ring, a pyrazole ring, and a benzoic acid derivative. This combination of functional groups provides a distinct set of chemical and biological properties that can be exploited for various applications.

Properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H17N5O5S/c1-10-8-14(23(26)27)21-22(10)9-12-6-4-5-7-13(12)16(24)20-18-19-11(2)15(29-18)17(25)28-3/h4-8H,9H2,1-3H3,(H,19,20,24)

InChI Key

NPYARNDLVAKUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=NC(=C(S3)C(=O)OC)C)[N+](=O)[O-]

Origin of Product

United States

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